molecular formula C6H6FNS B2892471 2-Fluoro-3-(methylthio)pyridine CAS No. 210992-56-6

2-Fluoro-3-(methylthio)pyridine

Cat. No.: B2892471
CAS No.: 210992-56-6
M. Wt: 143.18
InChI Key: DUNUFDODBXAZEE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)pyridine is an organic compound with the molecular formula C6H6FNS. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methylthio group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(methylthio)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-(methylthio)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to moderate heat.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-3-(methylthio)pyridine is unique due to the synergistic effects of the fluorine and methylthio groups. The fluorine atom enhances the compound’s stability and binding affinity, while the methylthio group modulates its lipophilicity and metabolic profile. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNUFDODBXAZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 140 ml of an anhydrous THF solution of 7.7 g of diisopropylamine was added 50 ml (1.6 M solution in hexane) of n-butyllithium at −78° C., and the mixture was stirred at that temperature for 30 minutes. To the reaction mixture was added 10 ml of a THF solution of 7.4 g of 2-fluoropyrimidine, followed by stirring at the same temperature for 30 minutes. To the reaction mixture was further added a THF solution of 8.61 g of dimethyl disulfide, followed by stirring at the same temperature for 20 minutes. The reaction mixture was poured into about 200 ml of water, and the aqueous layer was extracted twice with ethyl acetate. The organic layers were combined and washed with a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was evaporated, and the residue was subjected to silica gel column chromatography using a mixture of ethyl acetate and hexane (1:19 by volume) as a developing solution. The fraction containing the desired compound was concentrated to yield 6.11 g of the title compound.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
7.7 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four

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